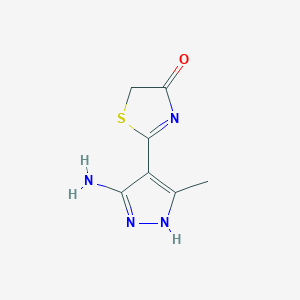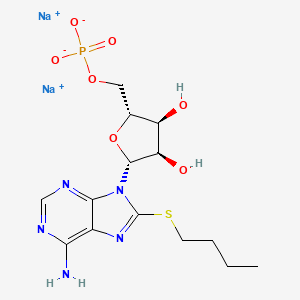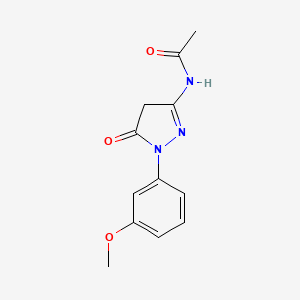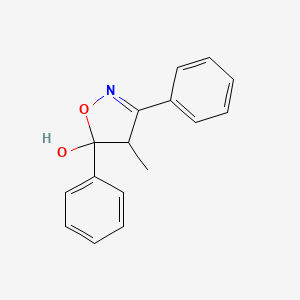
N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde and an amine, forming an imine linkage.
Styryl Group Addition: The styryl group can be added via a Heck reaction, which involves the coupling of a styrene derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of metal-free catalysts and greener solvents is also being explored to make the process more environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted aromatic compounds.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical research.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The isoxazole ring can interact with enzyme active sites, inhibiting their function. The benzylidene and styryl groups can enhance binding affinity and specificity, targeting particular pathways involved in microbial growth or cancer cell proliferation.
Comparación Con Compuestos Similares
Isoxazole: The parent compound, which lacks the benzylidene and styryl groups.
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a styryl group.
N-Benzylidene-3-methylisoxazol-4-amine: Lacks the styryl group.
Uniqueness: N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is unique due to the combination of the benzylidene and styryl groups, which confer distinct electronic and steric properties. These modifications enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C19H16N2O |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
N-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C19H16N2O/c1-15-19(20-14-17-10-6-3-7-11-17)18(22-21-15)13-12-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,20-14? |
Clave InChI |
WLHOUBRMEXROJA-HBQINNACSA-N |
SMILES isomérico |
CC1=NOC(=C1N=CC2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CC1=NOC(=C1N=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






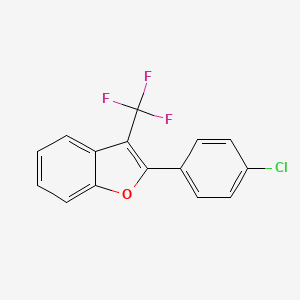


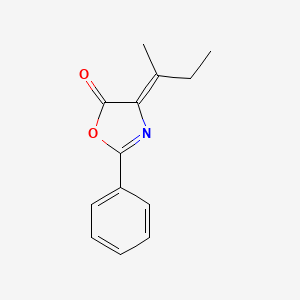
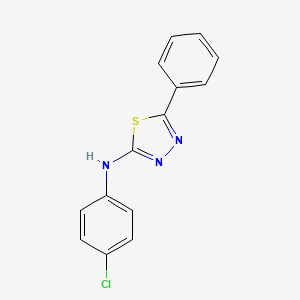
![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
